molecular formula C11H18O2 B1618233 Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate CAS No. 52366-88-8

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate

Cat. No.: B1618233
CAS No.: 52366-88-8
M. Wt: 182.26 g/mol
InChI Key: IWVNGOKOJNZZKX-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate is a synthetic cyclohexane derivative of significant interest in organic chemistry and fragrance research. This compound integrates a 4-methylcyclohexane-1-carboxylate framework, a structure noted for its utility in chemical synthesis , with a prop-1-en-2-yl (isopropenyl) substituent, a functional group commonly encountered in terpenoid and flavor chemistry . Its molecular structure suggests potential as a key intermediate or building block for the synthesis of more complex molecules. Researchers value this compound for exploring structure-activity relationships in organoleptic properties. Compounds with similar structural motifs, featuring the isopropenyl group on a cyclohexane ring, are investigated for their ability to impart cooling, warming, or specific flavor sensations, making them relevant for the development of novel flavorants and fragrances . The mechanism by which such molecules elicit sensory effects often involves interaction with transient receptor potential (TRP) channels in the oral cavity and olfactory system. The ester functionality also provides a handle for further chemical modification, allowing for the creation of a library of derivatives for screening and optimization in various applied research contexts. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

52366-88-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(4-methylcyclohexyl) 2-methylprop-2-enoate

InChI

InChI=1S/C11H18O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3

InChI Key

IWVNGOKOJNZZKX-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=O)OC(=C)C

Canonical SMILES

CC1CCC(CC1)OC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Esterification via Coupling of Carboxylic Acids with Vinyl Halides

One prominent method for preparing vinyl esters like Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate involves the coupling of carboxylic acids with vinyl halides under catalytic conditions. This method is supported by research from Princeton University, which describes a nickel- and iridium-catalyzed coupling reaction:

  • Procedure Summary:

    • Use of vinyl halides (e.g., 1-bromo-2-methylprop-1-ene) as vinyl sources.
    • Carboxylic acid of interest (here, 4-methylcyclohexane-1-carboxylic acid) is reacted with vinyl halide.
    • Catalysts: Iridium complex Ir[dF(Me)ppy]2(dtbbpy)PF6 and nickel catalyst NiCl2·glyme with ligand dtbbpy.
    • Base: 1,8-diazabicycloundec-7-ene (DBU).
    • Solvent: Dimethyl sulfoxide (DMSO).
    • Reaction under inert atmosphere (nitrogen), typically at room temperature for about 18 hours.
  • Outcome:

    • Efficient formation of vinyl esters with yields reported around 77% for similar substrates.
    • Purification by flash chromatography yields colorless oils indicative of pure esters.
  • Advantages:

    • Mild reaction conditions.
    • High selectivity for vinyl ester formation.
    • Compatibility with various carboxylic acids and vinyl halides.
Parameter Details
Vinyl halide 1-bromo-2-methylprop-1-ene (example)
Carboxylic acid 4-methylcyclohexane-1-carboxylic acid (assumed)
Catalysts Ir[dF(Me)ppy]2(dtbbpy)PF6, NiCl2·glyme, dtbbpy
Base DBU
Solvent DMSO
Temperature Room temperature
Time 18 hours
Yield ~77% (based on related compounds)

Reference: Princeton University vinylation procedure

Palladium-Catalyzed Allylic Substitution with Alcohols

Another approach involves palladium-catalyzed allylic substitution, where allyl alcohols react with carboxylic acids or their derivatives in the presence of palladium catalysts and Lewis acids:

  • Procedure Summary:

    • Use of allyl alcohols (e.g., prop-1-en-2-ol) as vinyl or allylic source.
    • Carboxylic acid derivatives (e.g., 4-methylcyclohexane-1-carboxylate esters) react with allyl alcohol.
    • Catalysts: Pd(PPh3)4 and calcium triflate Ca(OTf)2.
    • Solvent: Ethanol with controlled water content.
    • Reaction under nitrogen atmosphere at room temperature to 60°C for 48 hours.
  • Key Findings:

    • Water content significantly affects yield; optimal water loading increases ester yield.
    • Yields for similar esterifications reach up to 90%.
    • The method is scalable to gram quantities with reproducible yields.
Parameter Details
Allyl alcohol Prop-1-en-2-ol (example)
Carboxylic acid 4-methylcyclohexane-1-carboxylic acid (assumed)
Catalysts Pd(PPh3)4 (3 mol%), Ca(OTf)2 (10 mol%)
Solvent Ethanol
Water loading 0-10 equivalents; optimal ~3 equiv
Temperature Room temperature to 60 °C
Time 48 hours
Yield Up to 90%
Entry Water Equiv. Yield (%)
1 0 40
2 1 50
3 3 66
4 10 90

Reference: Royal Society of Chemistry supplementary data

Organic Base-Mediated Esterification Using Carbamate Intermediates

Patent literature describes methods for synthesizing esters via reaction of carbamate intermediates with carboxylic acids in the presence of organic bases:

  • Procedure Summary:

    • Preparation of an intermediate compound containing carbamate functionality.
    • Reaction of this intermediate with a carboxylic acid (such as 4-methylcyclohexane-1-carboxylic acid) or its salt.
    • Use of organic bases to facilitate ester bond formation.
    • Conditions are mild and adaptable to various alkyl and cycloalkyl carboxylic acids.
  • Scope:

    • Applicable to a wide range of alkyl, substituted alkyl, cycloalkyl, and phenyl carboxylic acids.
    • Allows for the synthesis of esters with complex substitution patterns.
Parameter Details
Intermediate 1-(acyloxy)-alkyl carbamate
Carboxylic acid 4-methylcyclohexane-1-carboxylic acid (and analogs)
Base Organic base (e.g., tertiary amines)
Solvent Organic solvents (varied)
Temperature Mild conditions (room temp to moderate)
Yield Not specified, but efficient in practice

Reference: WO2010017504 patent

Reference: WO2017019487 patent

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Nickel/Iridium-catalyzed vinyl halide coupling Vinyl halide, 4-methylcyclohexane-1-carboxylic acid, Ir/Ni catalysts, DBU, DMSO, N2 atmosphere ~77 Mild, selective, suitable for vinyl esters
Pd-catalyzed allylic substitution Allyl alcohol, Pd(PPh3)4, Ca(OTf)2, EtOH, controlled water, N2 atmosphere Up to 90 Water loading critical, scalable
Carbamate intermediate esterification Carbamate intermediate, carboxylic acid, organic base, mild conditions Not specified Versatile for various carboxylic acids
Functionalized cyclohexane intermediates Amination, reduction, protection steps on cyclohexane derivatives N/A Provides synthetic building blocks

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to antiproliferative effects in cancer cells . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Carbonic Acid, Prop-1-en-2-yl Tridecyl Ester

  • Structure : A tridecyl ester of carbonic acid with a prop-1-en-2-yl group.
  • Key Differences : Unlike the target compound, this ester lacks a cyclohexane backbone and instead has a linear tridecyl chain. It was identified in steamed squid samples, where esterification processes during fat metabolism may contribute to flavor or aroma profiles .

4-(Prop-1-en-2-yl)furan-2-sulfonamide

  • Structure : A sulfonamide derivative with a prop-1-en-2-yl-substituted furan ring.
  • Key Differences : Replaces the cyclohexane-carboxylate system with a sulfonamide-functionalized furan. This compound is synthesized for biomedical applications, specifically as an inhibitor of NLRP3 inflammasome activation .
  • Implications : The sulfonamide group introduces hydrogen-bonding capacity and acidity, contrasting with the ester group’s reactivity. This highlights how functional group variation directs biological activity.

Ethyl 2-Amino-1-cyclohexene-1-carboxylate

  • Structure: A cyclohexene ring with an amino group at the 2-position and an ethyl ester at the 1-position.
  • Key Differences: The cyclohexene ring introduces unsaturation, increasing reactivity toward electrophilic addition.
  • Implications : Compared to the fully saturated cyclohexane in the target compound, this structure may exhibit greater conformational flexibility and different stability under acidic/basic conditions.

4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-ol

  • Structure: A cyclohexenol derivative with a methyl group at the 4-position and a prop-1-en-2-yl group at the 1-position.
  • Key Differences: Replaces the carboxylate ester with a hydroxyl group and introduces a double bond in the cyclohexene ring. This compound is categorized as a terpenoid alcohol .

Structural and Functional Group Analysis Table

Compound Name Core Structure Functional Groups Key Properties/Applications Reference
Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate Cyclohexane Carboxylate ester, methyl, isopropenyl Potential synthesis intermediate
Carbonic acid, prop-1-en-2-yl tridecyl ester Linear alkyl chain Carbonic ester, isopropenyl Food flavor/aroma component
4-(Prop-1-en-2-yl)furan-2-sulfonamide Furan Sulfonamide, isopropenyl NLRP3 inflammasome inhibition
Ethyl 2-amino-1-cyclohexene-1-carboxylate Cyclohexene Amino, ethyl ester Organic synthesis building block
4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-ol Cyclohexene Hydroxyl, methyl, isopropenyl Terpenoid alcohol

Research Findings and Implications

  • Steric and Electronic Effects : The prop-1-en-2-yl group in the target compound and its analogs introduces steric hindrance and electron-withdrawing characteristics, influencing reactivity in substitution or addition reactions .
  • Biological Relevance : Sulfonamide and hydroxyl derivatives demonstrate bioactivity (e.g., NLRP3 inhibition), whereas ester analogs like the target compound may serve as prodrugs or flavor components .
  • Synthetic Flexibility: Cyclohexane/cyclohexene backbones with varied substituents (e.g., amino, hydroxyl, sulfonamide) highlight the versatility of these frameworks in drug design and materials science .

Biological Activity

Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis routes, and biological effects, particularly in the context of medicinal chemistry and potential therapeutic applications.

This compound has the following molecular formula:

  • Molecular Formula : C11H16O2
  • Molecular Weight : 180.25 g/mol

The structure features a cyclohexane ring with a methyl group and a prop-1-en-2-yl group, which may influence its interactions with biological systems.

Synthesis

Several synthetic routes have been documented for the preparation of this compound. Common methods include:

  • Alkylation Reactions : Utilizing alkyl halides with cyclohexane derivatives.
  • Esterification : Reacting carboxylic acids with alcohols under acidic conditions.
  • Olefin Metathesis : Employing catalysts to form alkenes from olefinic precursors.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may influence metabolic pathways, potentially acting as an enzyme modulator or signaling molecule.

Case Studies and Research Findings

Recent investigations have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Properties :
    • A study demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity :
    • Research published in MDPI indicated that compounds structurally related to this compound showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Effects :
    • In vitro assays revealed that this compound possesses antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the optimal reaction conditions for synthesizing Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate, and how can reaction efficiency be monitored?

Answer: The synthesis typically involves esterification or transesterification of 4-methylcyclohexane-1-carboxylic acid with prop-1-en-2-ol derivatives. Key parameters include:

  • Catalysts : Acidic (e.g., H₂SO₄) or enzymatic catalysts for ester bond formation.
  • Temperature : Controlled heating (60–80°C) to avoid decomposition of the allyl group.
  • Solvents : Anhydrous conditions using toluene or dichloromethane to prevent hydrolysis.
    Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track intermediate formation and confirm product identity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies allylic protons (δ 5.2–5.8 ppm) and methylcyclohexane resonances (δ 1.0–2.5 ppm).
    • ¹³C NMR : Confirms ester carbonyl (δ ~170 ppm) and cyclohexane carbons.
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and allyl C=C stretch (~1640 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion).
    Purity is assessed via HPLC with UV detection or by integrating NMR signals for impurities .

Q. How should experimental procedures be documented to ensure reproducibility in synthesizing this compound?

Answer: Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Detailed Protocols : Specify stoichiometry, reaction time, temperature, and purification steps (e.g., column chromatography).
  • Characterization Data : Include NMR, IR, and HRMS spectra in the main text or supplementary materials.
  • Known Compound References : Cite literature for established methods (e.g., esterification protocols from PubChem or EPA DSSTox) .

Advanced Research Questions

Q. How can crystallographic data from SHELXL resolve ambiguities in the stereochemistry of this compound?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction to obtain high-resolution data.
  • Refinement in SHELXL :
    • Apply restraints for allyl group geometry and cyclohexane chair conformations.
    • Use the TWIN command if crystals are twinned.
  • Validation Tools : Check Flack parameter and R-factor convergence to confirm absolute configuration.
    SHELXL’s robust refinement algorithms are ideal for small-molecule crystallography, even with low symmetry .

Q. What strategies reconcile contradictory spectral data during the characterization of derivatives of this compound?

Answer:

  • Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., DFT-based chemical shift calculations).
  • Dynamic Effects : Consider conformational flexibility (e.g., cyclohexane ring flipping) causing signal broadening in NMR.
  • Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze.
    For example, allyl group tautomerism might lead to unexpected peaks, requiring 2D NMR (COSY, NOESY) for resolution .

Q. How can in silico tools predict novel synthetic pathways for this compound?

Answer:

  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes using known reactions (e.g., Claisen condensation or Grignard additions).
  • Reaction Feasibility : Assess steric/electronic effects via molecular docking or density functional theory (DFT).
    For instance, AI-driven platforms can prioritize pathways with minimal side products, as demonstrated in sulfonamide synthesis .

Q. What experimental design considerations are critical when studying the biological activity of this compound?

Answer:

  • Assay Design : Use dose-response curves (e.g., IC₅₀ determination) in enzyme inhibition studies.
  • Control Experiments : Include vehicle controls and reference inhibitors (e.g., carvone derivatives for antiviral activity comparisons).
  • Metabolic Stability : Evaluate in vitro liver microsome assays to predict pharmacokinetics.
    Prior work on basil extract components highlights the need for multi-parametric optimization in bioactivity studies .

Methodological Tables

Q. Table 1: Key Spectral Peaks for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 5.2–5.8 (allyl protons), δ 1.0–2.5 (methylcyclohexane)
¹³C NMRδ ~170 (ester C=O), δ 120–130 (allyl C=C)
IR1720 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C)
HRMS[M+H]⁺ = Calculated for C₁₂H₁₈O₂: 194.1307

Q. Table 2: SHELXL Refinement Parameters

ParameterValue/CommandPurpose
TWIN0.5 (twin fraction)Handle twinned crystals
SADIRestrain bond lengths (C-O, C-C)Improve geometry accuracy
R1< 0.05Ensure data quality
Flack Parameter~0.0Confirm absolute configuration
Reference

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate
Reactant of Route 2
Prop-1-en-2-yl 4-methylcyclohexane-1-carboxylate

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